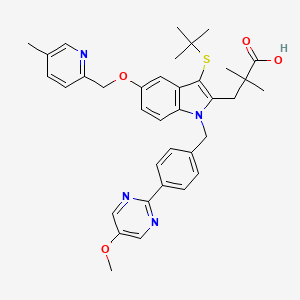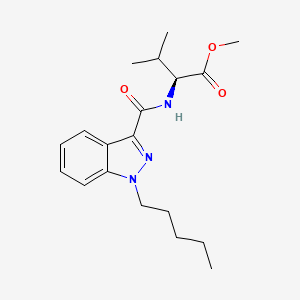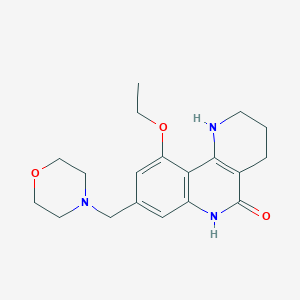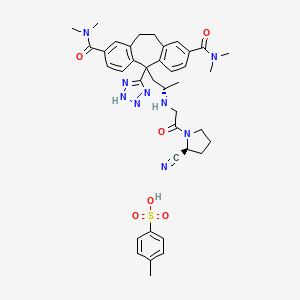
Amino-PEG4-t-Boc-Hydrazid
Übersicht
Beschreibung
Amino-PEG4-t-Boc-Hydrazide is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . The compound contains an amino group and a Boc-protected hydrazide, which increases its solubility in aqueous media and makes it reactive with various functional groups .
Wissenschaftliche Forschungsanwendungen
Amino-PEG4-t-Boc-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies by selectively degrading oncogenic proteins.
Industry: Utilized in the development of advanced drug delivery systems and bioconjugation techniques.
Wirkmechanismus
Target of Action
Amino-PEG4-t-Boc-Hydrazide is a PEG linker containing an amino group and a Boc-protected hydrazide . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which are reactive with the amine group .
Mode of Action
The compound interacts with its targets by forming bonds. The amino group readily reacts with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .
Biochemical Pathways
It’s known that the compound can be coupled with various carbonyl groups after the boc is deprotected under mild acidic conditions .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The compound’s solubility in aqueous media suggests that it may be influenced by the hydration levels in its environment .
Biochemische Analyse
Biochemical Properties
Amino-PEG4-t-Boc-Hydrazide plays a significant role in biochemical reactions due to its unique structure. The amino group in Amino-PEG4-t-Boc-Hydrazide is reactive with carboxylic acids and activated NHS esters, forming stable amide bonds. Additionally, the Boc-protected hydrazide can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then couple with various carbonyl groups . This compound interacts with enzymes and proteins that have carboxyl or carbonyl functional groups, facilitating the formation of covalent bonds and enabling the conjugation of biomolecules.
Cellular Effects
Amino-PEG4-t-Boc-Hydrazide influences various cellular processes by modifying proteins and enzymes through covalent bonding. This compound can affect cell signaling pathways by altering the activity of enzymes involved in these pathways. For example, the modification of enzymes with Amino-PEG4-t-Boc-Hydrazide can lead to changes in gene expression and cellular metabolism . The hydrophilic PEG spacer in Amino-PEG4-t-Boc-Hydrazide also enhances its solubility, allowing it to interact more effectively with cellular components.
Molecular Mechanism
The molecular mechanism of Amino-PEG4-t-Boc-Hydrazide involves its reactivity with carboxylic acids, activated NHS esters, and carbonyl groups. The amino group in Amino-PEG4-t-Boc-Hydrazide forms stable amide bonds with carboxylic acids and activated NHS esters, while the deprotected hydrazide reacts with carbonyl groups to form hydrazone bonds . These interactions enable the compound to modify proteins and enzymes, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG4-t-Boc-Hydrazide can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that Amino-PEG4-t-Boc-Hydrazide can have lasting effects on cellular function, particularly in in vitro and in vivo experiments where it is used to modify proteins and enzymes.
Dosage Effects in Animal Models
The effects of Amino-PEG4-t-Boc-Hydrazide vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, Amino-PEG4-t-Boc-Hydrazide may exhibit toxic or adverse effects, including potential disruption of cellular processes and metabolic pathways.
Metabolic Pathways
Amino-PEG4-t-Boc-Hydrazide is involved in metabolic pathways that include the modification of proteins and enzymes. The compound interacts with enzymes that have carboxyl or carbonyl functional groups, facilitating the formation of covalent bonds and altering enzyme activity . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, Amino-PEG4-t-Boc-Hydrazide is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility, allowing it to be more readily transported and distributed . This increased solubility also facilitates its localization and accumulation in specific cellular compartments.
Subcellular Localization
Amino-PEG4-t-Boc-Hydrazide is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it exerts its effects on protein and enzyme activity . These interactions are crucial for the compound’s function in modifying cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amino-PEG4-t-Boc-Hydrazide can be synthesized through a series of chemical reactions involving the coupling of polyethylene glycol with hydrazide and Boc-protected amino groups. The typical synthetic route involves:
Activation of PEG: Polyethylene glycol is activated using reagents like tosyl chloride or mesyl chloride.
Coupling with Hydrazide: The activated PEG is then reacted with hydrazine to form PEG-hydrazide.
Boc Protection: The hydrazide group is protected with a Boc (tert-butoxycarbonyl) group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of Amino-PEG4-t-Boc-Hydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Continuous Coupling: The activated PEG is continuously reacted with hydrazine in a controlled environment.
Automated Boc Protection: Automated systems are used to protect the hydrazide groups with Boc, ensuring consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG4-t-Boc-Hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes).
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to form a reactive hydrazide.
Common Reagents and Conditions
Substitution Reactions: Reagents like carboxylic acids, NHS esters, and carbonyl compounds are commonly used. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Deprotection Reactions: Mild acids like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are PEG-linked compounds with various functional groups.
Deprotection Reactions: The major product is the free hydrazide form of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG4-Boc: Another PEG-based PROTAC linker with similar properties but without the hydrazide group.
Amino-PEG4-carboxylic acid: Contains a carboxylic acid group instead of a hydrazide, used in different coupling reactions.
Uniqueness
Amino-PEG4-t-Boc-Hydrazide is unique due to its combination of an amino group and a Boc-protected hydrazide, which provides versatility in chemical reactions and enhances solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNXVBYQPAENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)





